6-Amino-3,4-dihydroquinazolin-2(1H)-one
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Overview
Description
6-Amino-3,4-dihydroquinazolin-2(1H)-one is an organic compound belonging to the quinazolinone family This compound is characterized by a quinazoline ring system with an amino group at the 6th position and a carbonyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Amino-3,4-dihydroquinazolin-2(1H)-one involves the cyclization of anthranilic acid derivatives with formamide. The reaction typically proceeds under reflux conditions, where the anthranilic acid derivative reacts with formamide to form the quinazolinone ring system.
Another synthetic route involves the reaction of 2-aminobenzamide with isocyanates. This method also leads to the formation of the quinazolinone ring system under mild reaction conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3,4-dihydroquinazolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The amino group at the 6th position can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: The compound exhibits various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Amino-3,4-dihydroquinazolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, in its role as an enzyme inhibitor, the compound can bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-one: Lacks the amino group at the 6th position.
2-Methylquinazolin-4(3H)-one: Contains a methyl group at the 2nd position instead of an amino group.
6-Chloro-3,4-dihydroquinazolin-2(1H)-one: Contains a chlorine atom at the 6th position instead of an amino group.
Uniqueness
6-Amino-3,4-dihydroquinazolin-2(1H)-one is unique due to the presence of the amino group at the 6th position, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
6-amino-3,4-dihydro-1H-quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c9-6-1-2-7-5(3-6)4-10-8(12)11-7/h1-3H,4,9H2,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCPNPIBDUQHQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)NC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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